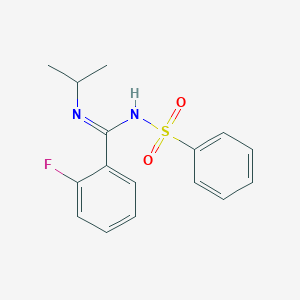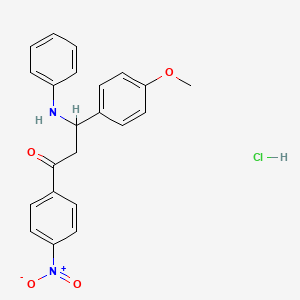
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
Übersicht
Beschreibung
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are enzymes involved in regulating cell division.
Wirkmechanismus
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a potent inhibitor of CDKs, particularly CDK9, which is involved in regulating transcription. By inhibiting CDK activity, this compound can interfere with cell division and induce apoptosis in cancer cells. It has also been shown to inhibit other enzymes involved in cell signaling pathways, such as protein kinase C and glycogen synthase kinase 3.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in non-cancer cells, and has been shown to have anti-inflammatory and anti-viral effects. This compound has also been shown to modulate the expression of genes involved in cell differentiation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is its potent and broad-spectrum activity against CDKs, which makes it a useful tool for studying cell cycle regulation and transcriptional control. However, its low solubility and poor bioavailability can make it difficult to use in certain experiments. This compound also has the potential to cause off-target effects due to its activity against other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential direction is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. This compound has also been investigated for its potential use in treating other diseases, such as HIV and inflammation.
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O4/c1-8-11(22)7-6-9-13(23)15(16(17(19,20)21)25-14(8)9)24-12-5-3-2-4-10(12)18/h2-7,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQLWOWZLSXYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4086423.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4086424.png)
![N-ethyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086432.png)
![dimethyl 5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}isophthalate](/img/structure/B4086448.png)
![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide](/img/structure/B4086457.png)
![N-[1-(1-adamantyl)ethyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4086462.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4086475.png)
![1-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4086478.png)
![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)



